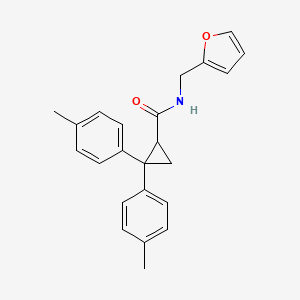![molecular formula C15H12ClN3O2S B4988144 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as THA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been found to activate the p38 MAPK pathway, which is involved in cell differentiation, apoptosis, and inflammation. It has also been shown to inhibit the NF-kappaB pathway, which is implicated in inflammation and cancer. Additionally, this compound has been found to regulate the expression of various genes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the formation of amyloid-beta peptide and reduce oxidative stress in Alzheimer's disease models. Additionally, this compound has been found to regulate glucose metabolism and improve insulin sensitivity in diabetic models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One area of interest is the development of novel analogs with improved pharmacological properties and efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound, which may lead to the identification of novel therapeutic targets. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and clinical trials, which may pave the way for its potential use as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 2-(4-chlorophenyl)acetic acid with thiosemicarbazide, followed by cyclization with thionyl chloride to form 3-(2-thienyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with formaldehyde and acetic anhydride to obtain this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to inhibit the formation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, this compound has been found to possess anti-diabetic activity by regulating glucose metabolism and insulin signaling pathways.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-9-14-18-15(19-21-14)12-2-1-7-22-12/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFABGDYSPMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)



![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)